molecular formula C16H17N5O2 B15104789 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B15104789
M. Wt: 311.34 g/mol
InChI Key: GRSGYCUSRMNUMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminoindole with acetic anhydride to form 4-(acetylamino)-1H-indole. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation. The pyrazole moiety can also interact with different biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its combination of indole and pyrazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C16H17N5O2/c1-11(22)18-14-4-3-5-15-13(14)6-7-21(15)10-16(23)19-12-8-17-20(2)9-12/h3-9H,10H2,1-2H3,(H,18,22)(H,19,23)

InChI Key

GRSGYCUSRMNUMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN(N=C3)C

Origin of Product

United States

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